![molecular formula C24H21ClF6N6O3 B2702747 Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate CAS No. 338415-42-2](/img/structure/B2702747.png)
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate
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Description
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C24H21ClF6N6O3 and its molecular weight is 590.91. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of the trifluoromethyl group in this compound suggests that it could be used in the development of new drugs.
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group is also significant in agrochemicals . This compound could potentially be used in the development of new pesticides or other agricultural chemicals.
Materials Science
The trifluoromethyl group is also important in materials science . This compound could be used in the synthesis of new materials with unique properties.
NMR Labeling
The trifluoromethyl group can be used in NMR labeling . This compound could potentially be used as a label in NMR studies, providing valuable structural information.
Protein Interaction Studies
The trifluoromethyl-substituted proline shows comparable hydrophobicity to valine , suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces. This could be particularly useful in protein interaction studies.
Chemical Synthesis
This compound could be used as an intermediate in the synthesis of other complex molecules .
properties
IUPAC Name |
ethyl N-[(E)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF6N6O3/c1-2-40-22(39)35-21(38)14(11-32)12-33-18-10-15(23(26,27)28)3-4-19(18)36-5-7-37(8-6-36)20-17(25)9-16(13-34-20)24(29,30)31/h3-4,9-10,12-13,33H,2,5-8H2,1H3,(H,35,38,39)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALZPTWSXAQEG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate |
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